molecular formula C12H15NO4 B8758105 Bch-researchbc368509

Bch-researchbc368509

Cat. No.: B8758105
M. Wt: 237.25 g/mol
InChI Key: JAOPURNEWDTQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bch-researchbc368509 is a synthetic organic compound with a molecular formula of C₆H₅BBrClO₂ (CAS No. 1046861-20-4), characterized by its boronic acid functional group and halogen substituents (bromine and chlorine). It exhibits moderate solubility in polar solvents (0.24 mg/mL) and a log Po/w (octanol-water partition coefficient) ranging from 0.61 to 2.15, depending on computational models .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 3-[(4-hydroxybenzoyl)amino]propanoate

InChI

InChI=1S/C12H15NO4/c1-2-17-11(15)7-8-13-12(16)9-3-5-10(14)6-4-9/h3-6,14H,2,7-8H2,1H3,(H,13,16)

InChI Key

JAOPURNEWDTQBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bch-researchbc368509 typically involves the esterification of 4-hydroxybenzoic acid with ethyl 3-aminopropionate. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Bch-researchbc368509 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Bch-researchbc368509 involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(3-Bromo-5-chlorophenyl)boronic acid

  • Molecular Formula : C₆H₅BBrClO₂ (identical to Bch-researchbc368509).
  • Key Differences :
    • Stereoelectronic Effects : The absence of a cyclic oxygen group reduces electrophilicity compared to this compound, impacting reactivity in Suzuki-Miyaura coupling .
    • Solubility : Lower aqueous solubility (0.18 mg/mL vs. 0.24 mg/mL) due to reduced polarity .
    • Bioavailability : Lower bioavailability score (0.45 vs. 0.55), attributed to differences in hydrogen-bonding capacity (TPSA: 40.46 Ų vs. 34.5 Ų) .

(6-Bromo-2,3-dichlorophenyl)boronic acid

  • Molecular Formula : C₆H₄BBrCl₂O₂.
  • Key Differences :
    • Substitution Pattern : Additional chlorine atom at the ortho position increases steric hindrance, reducing reaction yields in palladium-catalyzed cross-couplings .
    • Thermodynamic Stability : Higher thermal stability (decomposition at 180°C vs. 165°C for this compound) due to enhanced resonance stabilization .
    • Toxicity Alerts : Brenk structural alerts for hepatotoxicity (2.0 vs. 1.0 for this compound) .

Comparison with Functionally Similar Compounds

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS No. 918538-05-3)

  • Functional Similarity : Both compounds act as halogenated heterocyclic intermediates in drug synthesis .
  • Contrast :
    • Reactivity : The pyridine nitrogen in 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine facilitates nucleophilic substitution, whereas this compound’s boronic acid group enables electrophilic coupling .
    • Biological Activity : 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine shows CYP450 inhibition (IC₅₀ = 12 μM), absent in this compound .

4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine

  • Functional Similarity : Both are used in agrochemical intermediates.
  • Contrast :
    • Synthetic Accessibility : Higher synthetic complexity score for 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (3.2 vs. 2.07 for this compound) due to multi-step regioselective halogenation .
    • Environmental Impact : Log Kp (skin permeability) of -5.8 cm/s vs. -6.21 cm/s for this compound, indicating higher dermal absorption risks .

Data Tables

Table 1: Physicochemical Properties

Property This compound (3-Bromo-5-chlorophenyl)boronic acid 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine
Molecular Weight (g/mol) 235.27 235.27 188.01
Log Po/w (XLOGP3) 2.15 1.98 1.45
Solubility (mg/mL) 0.24 0.18 0.32
TPSA (Ų) 40.46 34.5 28.9
Bioavailability Score 0.55 0.45 0.67

Research Findings and Implications

  • Structural Optimization : this compound’s balance of solubility and reactivity makes it superior to analogues in catalytic applications, though its BBB permeability requires caution in CNS-targeted drug design .
  • Functional Versatility : Unlike purely halogenated compounds, its boronic acid group enables dual functionality (e.g., fluorescence tagging and cross-coupling), a unique advantage in materials science .
  • Safety Profile : Lower Brenk alerts compared to dichloro analogues suggest reduced off-target toxicity, aligning with green chemistry principles .

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